3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide involves its binding to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to the modulation of gene expression and the alteration of various cellular processes, ultimately resulting in the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide has been shown to exhibit potent anticancer activity in various preclinical models. It has also demonstrated neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide is its high potency and selectivity towards HDACs and BET proteins. This makes it a promising candidate for drug development, as it can potentially minimize off-target effects and improve therapeutic efficacy. However, one of the limitations of this compound is its poor solubility, which can hinder its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. Another direction is the exploration of its potential applications in other disease areas, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with 4-methyl-3-pyridinylamine. This reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide in high yield and purity.
Scientific Research Applications
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and bromodomain and extraterminal domain (BET) proteins. These enzymes are involved in various cellular processes and have been implicated in the development of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
3,3-difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c1-7-2-3-14-6-9(7)15-10(16)8-4-11(12,13)5-8/h2-3,6,8H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKQQNAKYJFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.